Product packaging for 3-Bromofuran-2-carbonitrile(Cat. No.:CAS No. 32460-11-0)

3-Bromofuran-2-carbonitrile

Cat. No.: B2459743
CAS No.: 32460-11-0
M. Wt: 171.981
InChI Key: PKBHDRWOPSSOIV-UHFFFAOYSA-N
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Description

3-Bromofuran-2-carbonitrile (CAS 32460-11-0) is a valuable halogenated furan derivative serving as a versatile building block in organic synthesis and pharmaceutical research. With a molecular formula of C5H2BrNO and a molecular weight of 171.98 g/mol, this compound features a bromine atom and a nitrile group on adjacent carbons of the furan ring, making it a reactive intermediate for constructing more complex molecules . The nitrile group is a known pharmacophore that can be transformed into other functional groups, such as amides and carboxylic acids, enhancing its utility in medicinal chemistry . Furan derivatives are widely employed in drug discovery, and related compounds have been investigated as potent inhibitors for overcoming P-glycoprotein mediated multidrug resistance in cancer cells . Researchers utilize this compound under strict laboratory conditions. It requires storage in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrNO B2459743 3-Bromofuran-2-carbonitrile CAS No. 32460-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromofuran-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNO/c6-4-1-2-8-5(4)3-7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBHDRWOPSSOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromofuran 2 Carbonitrile

Direct Synthesis Strategies for 3-Bromofuran-2-carbonitrile

Direct synthesis strategies offer efficient routes to this compound by either introducing the nitrile functionality to a brominated furan (B31954) ring or by brominating furan-2-carbonitrile in a controlled manner.

Nitrile Group Introduction onto Bromofuran Scaffolds

A common and versatile approach to synthesizing this compound involves the introduction of a nitrile group at the C2 position of a 3-bromofuran (B129083) ring system. This can be accomplished through various chemical transformations, often proceeding through key intermediates such as 3-bromofuran-2-carbaldehyde (B86034).

3-Bromofuran-2-carbaldehyde serves as a pivotal intermediate in the synthesis of this compound. This aldehyde can be synthesized from 3-bromofuran through a formylation reaction. For instance, treatment of 3-bromofuran with n-butyllithium followed by N,N-dimethylformamide (DMF) can yield 3-bromofuran-2-carbaldehyde. From this intermediate, two main pathways can be employed to introduce the nitrile group.

One well-established method involves a two-step process starting with the oxidation of 3-bromofuran-2-carbaldehyde to its corresponding carboxylic acid, 3-bromofuran-2-carboxylic acid. This oxidation can be effectively carried out using reagents such as sodium chlorite (B76162).

The resulting carboxylic acid is then converted into the nitrile. A common laboratory and industrial method for this transformation is the dehydration of the corresponding primary amide. This involves first converting the carboxylic acid to 3-bromofuran-2-carboxamide, typically by reaction with a chlorinating agent like thionyl chloride to form the acyl chloride, followed by treatment with ammonia (B1221849). The subsequent dehydration of the amide to the nitrile can be achieved using various dehydrating agents such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.

StepReactantReagent(s)Product
13-Bromofuran-2-carbaldehydeSodium chlorite (NaClO₂)3-Bromofuran-2-carboxylic acid
23-Bromofuran-2-carboxylic acid1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃)3-Bromofuran-2-carboxamide
33-Bromofuran-2-carboxamidePhosphorus oxychloride (POCl₃)This compound

A more direct route from 3-bromofuran-2-carbaldehyde to this compound involves the conversion of the aldehyde to an aldoxime, followed by dehydration. The aldoxime, 3-bromofuran-2-carbaldehyde oxime, is readily formed by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base such as pyridine.

The subsequent dehydration of the oxime to the nitrile is a standard transformation and can be accomplished using a variety of reagents. Common dehydrating agents for this purpose include acetic anhydride, phosphorus pentoxide, or Burgess reagent. This two-step, one-pot procedure can be an efficient alternative to the multi-step carboxylic acid route.

StepReactantReagent(s)Product
13-Bromofuran-2-carbaldehydeHydroxylamine hydrochloride, Pyridine3-Bromofuran-2-carbaldehyde oxime
23-Bromofuran-2-carbaldehyde oximeAcetic anhydrideThis compound

The direct introduction of a cyano group onto a furan ring bearing two halogen atoms offers another synthetic avenue. This approach typically involves a nucleophilic substitution reaction where a halide is displaced by a cyanide anion. A suitable substrate for this method would be a 3-bromo-2-halofuran, such as 3-bromo-2-iodofuran (B3280750).

The classic Rosenmund-von Braun reaction, which utilizes copper(I) cyanide, is a well-established method for the cyanation of aryl and heteroaryl halides. organic-chemistry.org In this context, 3-bromo-2-iodofuran could be treated with CuCN at elevated temperatures to selectively displace the more reactive iodide, yielding this compound. Modern variations of this reaction may employ catalytic amounts of copper or palladium complexes, offering milder reaction conditions and improved functional group tolerance. nih.gov

ReactantReagent(s)Product
3-Bromo-2-iodofuranCopper(I) cyanide (CuCN)This compound
Approaches via 3-Bromofuran-2-carbaldehyde Intermediates

Regioselective Bromination of Furan-2-carbonitrile

An alternative strategy for the synthesis of this compound is the direct bromination of furan-2-carbonitrile. However, the regioselectivity of electrophilic substitution on the furan ring presents a significant challenge. The furan ring is highly activated towards electrophiles, with substitution typically occurring at the C5 and C2 positions.

The presence of an electron-withdrawing nitrile group at the C2 position deactivates the furan ring towards electrophilic attack and directs incoming electrophiles. Theoretical considerations and experimental evidence for other substituted furans suggest that bromination of furan-2-carbonitrile would likely yield a mixture of products, with substitution at the C5 and potentially the C4 positions being favored over the C3 position. Achieving selective bromination at the C3 position to produce this compound in high yield via this method is therefore challenging and would likely require specialized reaction conditions or the use of directing groups that can be later removed. Further research into the specific bromination patterns of furan-2-carbonitrile is needed to establish the viability of this approach.

Control of Bromination Position and Selectivity

The direct bromination of an unsubstituted furan ring typically yields 2-bromofuran (B1272941) as the major product due to the higher stability of the cationic intermediate formed by electrophilic attack at the C2 position. Achieving 3-bromination, a necessary step for a hypothetical direct synthesis of this compound from a pre-existing nitrile, is therefore challenging. The electron-withdrawing nature of the nitrile group at the C2 position would further deactivate the ring towards electrophilic substitution and direct incoming electrophiles to the C4 or C5 positions.

To circumvent this, synthetic strategies often rely on the bromination of a furan derivative where the desired regiochemistry is pre-determined by existing substituents or through the use of specific brominating agents and reaction conditions that favor kinetic or thermodynamic control, leading to the less common 3-bromo isomer. However, for the synthesis of this compound, a more practical approach involves introducing the bromine atom at the 3-position of the furan ring prior to the installation of the nitrile group at the 2-position.

Precursor Synthesis and Functional Group Interconversions for this compound

Given the challenges of direct synthesis, the prevailing methodologies for obtaining this compound rely on the synthesis of key precursors, namely 3-Bromofuran-2-carbaldehyde and 3-Bromofuran-2-carboxylic acid, followed by the conversion of the aldehyde or carboxylic acid functionality into the desired nitrile group.

Synthesis of 3-Bromofuran-2-carbaldehyde

The synthesis of 3-Bromofuran-2-carbaldehyde serves as a critical step, providing a versatile intermediate that can be further elaborated to the target nitrile.

Regioselective Formylation of 3-Bromofuran

The introduction of a formyl group at the C2 position of 3-bromofuran is achieved with high regioselectivity through a metal-halogen exchange reaction followed by quenching with a suitable formylating agent. A common and effective method involves the treatment of 3-bromofuran with a strong lithium base, such as lithium diisopropylamide (LDA), at low temperatures. This process selectively deprotonates the C2 position, which is the most acidic proton on the 3-bromofuran ring, to generate a 3-bromo-2-furyllithium intermediate. Subsequent reaction of this organolithium species with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the formyl group at the desired C2 position. chemicalbook.com

This regioselectivity is a key advantage of this synthetic route, as it avoids the formation of other formylated isomers. The reaction proceeds cleanly to afford 3-Bromofuran-2-carbaldehyde in good yields. chemicalbook.com

Optimization of Formylation Reaction Conditions

The efficiency of the regioselective formylation of 3-bromofuran is highly dependent on the careful control of reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of 3-Bromofuran-2-carbaldehyde.

ParameterConditionRationale
Base Lithium diisopropylamide (LDA)A strong, non-nucleophilic base that effectively deprotonates the C2 position without significant side reactions.
Temperature -78 °CLow temperature is essential to maintain the stability of the highly reactive organolithium intermediate and to prevent undesired side reactions, such as decomposition or rearrangement.
Solvent Tetrahydrofuran (THF)An aprotic polar solvent that is suitable for stabilizing the organolithium species and is inert under the reaction conditions.
Formylating Agent N,N-Dimethylformamide (DMF)A readily available and effective electrophile for introducing the formyl group.
Reaction Time 15 minutes for lithiation, 1 hour for formylationSufficient time to ensure complete formation of the organolithium intermediate and subsequent reaction with DMF.

Strict adherence to anhydrous conditions is paramount, as any moisture will quench the organolithium intermediate, leading to reduced yields. The slow, dropwise addition of reagents is also important for controlling the reaction exotherm and maintaining the low temperature required for selectivity.

Synthesis of 3-Bromofuran-2-carboxylic Acid

An alternative precursor for the synthesis of this compound is 3-Bromofuran-2-carboxylic acid. This compound can be readily prepared from the corresponding aldehyde.

Oxidative Transformations from 3-Bromofuran-2-carbaldehyde

The oxidation of the aldehyde functional group in 3-Bromofuran-2-carbaldehyde to a carboxylic acid is a straightforward and high-yielding transformation. chemicalbook.com A variety of oxidizing agents can be employed for this purpose, with sodium chlorite (NaClO₂) being a particularly effective and mild reagent. chemicalbook.com The reaction is typically carried out in a buffered aqueous solution to maintain a slightly acidic pH, which is optimal for the selective oxidation of the aldehyde without affecting other sensitive functional groups in the molecule. chemicalbook.com

A common procedure involves dissolving 3-Bromofuran-2-carbaldehyde in a suitable organic solvent, such as tert-butanol, and adding it to an aqueous solution of sodium chlorite and a phosphate (B84403) buffer (e.g., sodium dihydrogen phosphate). chemicalbook.com The reaction proceeds smoothly at room temperature to afford 3-Bromofuran-2-carboxylic acid in excellent yield after a simple workup and purification. chemicalbook.com

Oxidizing AgentCo-reagents/Solvent SystemYield
Sodium chlorite (NaClO₂)2-methyl-2-butene (B146552), tert-butanol, water, sodium dihydrogen phosphateHigh

This oxidative step provides another viable pathway towards the target nitrile, as the resulting carboxylic acid can be converted to the nitrile through various established synthetic methods.

Routes to Related Carboxylic Acid Derivatives

Synthesis of 3-Bromofuran-2-carboxylic acid

A prominent method for the synthesis of 3-bromofuran-2-carboxylic acid involves the oxidation of 3-bromofuran-2-carbaldehyde. chemicalbook.com This transformation can be efficiently achieved using sodium chlorite in the presence of a chlorine scavenger.

A detailed experimental procedure involves dissolving 3-bromofuran-2-carbaldehyde and 2-methyl-2-butene in tert-butanol. chemicalbook.com An aqueous solution of sodium chlorite and sodium dihydrogen phosphate is then added dropwise to this mixture at room temperature. The reaction is typically stirred overnight to ensure complete conversion. Following an acidic workup and extraction with an organic solvent like ethyl acetate, the product, 3-bromofuran-2-carboxylic acid, can be isolated and purified, often by recrystallization. chemicalbook.com This method has been reported to yield the desired carboxylic acid in significant quantities. chemicalbook.com

Table 1: Synthesis of 3-Bromofuran-2-carboxylic acid

Starting Material Reagents Solvent Temperature Time Yield

Synthesis of 3-Bromofuran-2-carboxylate Esters

The esterification of 3-bromofuran-2-carboxylic acid provides access to various carboxylate esters, such as methyl and ethyl esters. A classic and widely used method for this transformation is the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used as the solvent. masterorganicchemistry.com The removal of water as it is formed can also shift the equilibrium to favor the product. For instance, to synthesize methyl 3-bromofuran-2-carboxylate, 3-bromofuran-2-carboxylic acid would be refluxed with an excess of methanol (B129727) and a catalytic amount of sulfuric acid. A similar procedure using ethanol (B145695) would yield ethyl 3-bromofuran-2-carboxylate. The final ester products are typically purified by distillation or chromatography.

Synthesis of 3-Bromofuran-2-carbonyl chloride

The conversion of 3-bromofuran-2-carboxylic acid to its corresponding acid chloride, 3-bromofuran-2-carbonyl chloride, is a key step for the synthesis of other derivatives like amides and esters under milder conditions. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

When using thionyl chloride, the carboxylic acid is often refluxed in neat SOCl₂ or in a suitable solvent. The reaction produces gaseous byproducts, sulfur dioxide and hydrogen chloride, which are easily removed. The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM), is another effective method that proceeds under mild conditions. After the reaction is complete, the excess reagent and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used immediately in the next synthetic step without further purification.

Synthesis of 3-Bromofuran-2-carboxamide

3-Bromofuran-2-carboxamide can be prepared from 3-bromofuran-2-carboxylic acid through a two-step, one-pot procedure. First, the carboxylic acid is activated, typically by converting it to the more reactive acid chloride as described above. The resulting 3-bromofuran-2-carbonyl chloride is then reacted with ammonia or an amine to form the corresponding amide.

Alternatively, direct amidation of the carboxylic acid can be achieved using various coupling reagents. Catalytic methods involving boronic acids or titanium tetrachloride have been developed for the direct formation of amide bonds from carboxylic acids and amines, which offer a more atom-economical approach. mdpi.comnih.gov These reactions often require elevated temperatures and the removal of water to proceed efficiently. mdpi.com For example, a general approach could involve heating 3-bromofuran-2-carboxylic acid with an amine in the presence of a suitable catalyst in a solvent that allows for azeotropic removal of water.

Reactivity and Advanced Chemical Transformations of 3 Bromofuran 2 Carbonitrile

Reactions Involving the Bromine Atom at the C3 Position

The carbon-bromine bond at the C3 position of 3-Bromofuran-2-carbonitrile is the primary site of reactivity for numerous transition metal-catalyzed cross-coupling reactions. This reactivity allows for the formation of new carbon-carbon bonds, providing a powerful tool for the synthesis of functionalized furan (B31954) derivatives.

Cross-Coupling Reaction Dynamics

Palladium-catalyzed cross-coupling reactions are among the most important and widely utilized methods for the formation of carbon-carbon bonds in modern organic synthesis. These reactions offer a high degree of functional group tolerance, mild reaction conditions, and the ability to construct complex molecules with high precision. For this compound, the Suzuki-Miyaura and Negishi coupling reactions are particularly relevant for modifying the C3 position.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used due to the stability and low toxicity of the boronic acid reagents.

The Suzuki-Miyaura coupling enables the introduction of various aryl groups at the C3 position of the furan ring, leading to the synthesis of 3-aryl-furan-2-carbonitriles. The reaction generally proceeds with good to excellent yields and tolerates a wide range of functional groups on the arylboronic acid partner. This allows for the synthesis of a diverse library of substituted furan derivatives, which are valuable intermediates in medicinal chemistry and materials science. For instance, the coupling of 2-(4-bromophenyl)benzofuran with various arylboronic acids in the presence of a palladium catalyst and a base such as potassium carbonate in an ethanol (B145695)/water mixture has been shown to produce the corresponding biaryl compounds in good to excellent yields mdpi.com. While this example involves a benzofuran derivative, the principles are directly applicable to the arylation of this compound.

The scope of the Suzuki-Miyaura reaction is broad, encompassing the use of various substituted arylboronic acids. Both electron-donating and electron-withdrawing groups on the boronic acid are generally well-tolerated, providing access to a wide array of 3-aryl-2-cyanofurans nih.gov.

Table 1: Examples of Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

Aryl HalideArylboronic AcidCatalystBaseSolventYield (%)Reference
2-(4-bromophenyl)benzofuran4-Methoxyphenylboronic acidPd(II) complexK₂CO₃EtOH/H₂O97 mdpi.com
4-BromobenzonitrilePhenylboronic acidPd(dppf)Cl₂K₃PO₄DMF94 nih.gov
1-Bromo-4-nitrobenzenePhenylboronic acidPd/CuFe₂O₄ nanowiresK₂CO₃EtOH/H₂O98 nih.gov

In the context of Suzuki-Miyaura coupling, regioselectivity is primarily determined by the position of the halogen on the substrate. For this compound, the reaction occurs exclusively at the C3 position, leading to the formation of a single regioisomer.

Stereochemical control is a crucial aspect of cross-coupling reactions, particularly when dealing with chiral substrates or forming new stereocenters. The mechanism of the Suzuki-Miyaura coupling generally involves retention of configuration at the organoboron species and can proceed with either retention or inversion at the organic halide, depending on the specific reaction conditions and ligands used. For substrates like this compound, which is achiral, the primary concern is maintaining the geometry of any stereocenters present on the coupling partners. The mild conditions of the Suzuki-Miyaura reaction are generally favorable for preserving existing stereochemistry.

The Negishi coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organozinc compound and an organic halide. wikipedia.org Organozinc reagents are known for their high reactivity and functional group tolerance, making the Negishi coupling a valuable tool in organic synthesis.

Organozinc reagents are particularly useful in cross-coupling reactions due to their ability to tolerate a variety of functional groups such as esters, nitriles, and ketones. This broad functional group compatibility is a significant advantage over more reactive organometallic reagents like Grignard or organolithium reagents.

Organozinc reagents can be prepared from the corresponding organic halides and activated zinc metal. wikipedia.org The reactivity of these reagents can be tuned by the choice of ligands on the palladium catalyst. The Negishi coupling has been successfully applied to a wide range of substrates, including those with sensitive functional groups. nih.gov

Table 2: Examples of Negishi Coupling of Functionalized Organozinc Compounds

Organolithium PrecursorOrganic HalideCatalyst SystemYield (%)Reference
From 2,3-dihydrobenzofuran3-Bromofuran (B129083)Pd(PPh₃)₂(OAc)₂30 researchgate.net
From Isochroman4-BromopyridinePd(PPh₃)₄29 researchgate.net
From Phthalan2-BromothiophenePd(PPh₃)₄59 researchgate.net
Negishi Coupling and Organometallic Reagent Chemistry
Role of Organomanganese Reagents

Organomanganese reagents have emerged as effective nucleophiles in cross-coupling reactions, often exhibiting unique reactivity and functional group tolerance compared to other organometallic reagents. In the context of this compound, organomanganese reagents can be utilized for the introduction of various organic fragments at the C3 position. These reagents are typically prepared from the corresponding organic halides and activated manganese.

The coupling of organomanganese reagents with aryl or heteroaryl halides is often promoted by a palladium or iron catalyst. For instance, iron-catalyzed cross-coupling reactions of organomanganese reagents have been shown to be effective for the formation of C(sp²)–C(sp³) bonds. While specific studies on this compound are limited, the general reactivity of organomanganese reagents suggests their potential utility in the functionalization of this furan derivative. The reaction would likely proceed via a catalytic cycle involving oxidative addition of the this compound to a low-valent metal center, followed by transmetalation with the organomanganese reagent and subsequent reductive elimination to afford the coupled product.

Table 1: Potential Cross-Coupling Reactions of this compound with Organomanganese Reagents

Organomanganese ReagentCatalystPotential Product
Alkylmanganese halideFe(acac)₃3-Alkylfuran-2-carbonitrile
Arylmanganese halidePd(PPh₃)₄3-Arylfuran-2-carbonitrile
Alkenylmanganese halideFe(acac)₃3-Alkenylfuran-2-carbonitrile
Influence of Steric Effects on Coupling Efficiency

Steric hindrance plays a crucial role in determining the efficiency of cross-coupling reactions. In the case of this compound, the substituents on both the furan ring and the coupling partner can influence the reaction rate and yield. The nitrile group at the C2 position, while not exceptionally bulky, can exert some steric influence on the adjacent C3 position where the coupling occurs.

The steric bulk of the incoming nucleophile is a significant factor. For instance, in Suzuki-Miyaura coupling reactions, sterically hindered arylboronic acids may require more forcing reaction conditions or specialized catalyst systems to achieve good yields rsc.org. Similarly, the choice of phosphine ligand in palladium-catalyzed reactions is critical, as bulky and electron-rich ligands can facilitate the reductive elimination step, which is often hindered in sterically demanding couplings. The influence of steric effects is a key consideration in the design of synthetic routes involving the cross-coupling of this compound, and optimization of reaction parameters is often necessary to overcome steric challenges.

Heck-Type Coupling Reactions

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium complex wikipedia.orgorganic-chemistry.org. This compound, being a heteroaryl bromide, is a suitable substrate for Heck-type coupling reactions. This reaction allows for the introduction of alkenyl substituents at the C3 position of the furan ring.

The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the C-Br bond to a Pd(0) species, followed by alkene insertion into the resulting Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst wikipedia.org. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by various factors, including the nature of the alkene, the catalyst system, and the reaction conditions. For this compound, coupling with various alkenes can provide access to a range of functionalized furan derivatives.

Table 2: Examples of Potential Heck-Type Coupling Reactions with this compound

AlkeneCatalyst SystemPotential Product
StyrenePd(OAc)₂/PPh₃3-(2-Phenylethenyl)furan-2-carbonitrile
Methyl acrylatePd(OAc)₂/dppfMethyl 3-(3-(2-cyanofuran-3-yl))acrylate
1-OctenePdCl₂(PPh₃)₂3-(Oct-1-en-1-yl)furan-2-carbonitrile
Emerging Transition Metal-Catalyzed Cross-Couplings

Beyond the well-established palladium-catalyzed reactions, a variety of other transition metals are being explored for cross-coupling reactions, offering alternative reactivity and selectivity nih.govrsc.orgresearchgate.netresearchgate.net. Nickel, copper, and iron catalysts, in particular, have gained significant attention due to their lower cost and unique catalytic properties.

For this compound, these emerging catalytic systems could provide new avenues for functionalization. For instance, nickel-catalyzed cross-couplings are known to be effective for a broad range of electrophiles and nucleophiles nih.gov. Iron-catalyzed reactions offer a more sustainable alternative to palladium and have been successfully employed in various C-C and C-heteroatom bond-forming reactions nih.gov. While specific applications to this compound are yet to be extensively reported, the general trends in transition metal catalysis suggest that these methods hold significant promise for the future synthesis of novel furan derivatives.

Nucleophilic Displacement Reactions of Bromine

The bromine atom at the C3 position of this compound is susceptible to nucleophilic displacement, although the reactivity is influenced by the electron-withdrawing nitrile group and the aromatic nature of the furan ring. Direct nucleophilic aromatic substitution (SNAr) on five-membered heterocycles can be challenging.

However, under certain conditions, particularly with strong nucleophiles or through transition metal catalysis, the displacement of the bromine atom can be achieved. For example, reactions with alkoxides, thiolates, or amines could potentially lead to the corresponding 3-substituted furan-2-carbonitriles. The use of copper catalysts is often beneficial in promoting such nucleophilic substitution reactions on aryl and heteroaryl halides.

Directed Metalation and Regioselective Functionalization at C2 and C5 via Bromine Directing Group

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds uwindsor.caorganic-chemistry.orgbaranlab.orgwikipedia.orgharvard.edu. In this process, a directing group guides a strong base, typically an organolithium reagent, to deprotonate an adjacent position, creating a nucleophilic site for subsequent reaction with an electrophile.

For this compound, the bromine atom can potentially act as a directing group, facilitating metalation at the C2 or C4 positions. However, the presence of the acidic proton at C5 and the electron-withdrawing nitrile group at C2 complicates the regioselectivity. The nitrile group itself can also act as a directing metalation group. Deprotonation at the C5 position is often kinetically favored in furan systems.

A plausible scenario involves initial halogen-metal exchange at the C3 position upon treatment with an organolithium reagent at low temperatures. The resulting 3-lithiofuran-2-carbonitrile can then be trapped with various electrophiles. Alternatively, the use of a lithium amide base might favor deprotonation at C5. The interplay between the directing effects of the bromine and nitrile groups, as well as the inherent reactivity of the furan ring, makes the regioselective functionalization of this compound a complex but potentially rewarding synthetic challenge.

Halogen Exchange Reactions and Their Synthetic Utility

Halogen exchange reactions provide a valuable method for the synthesis of haloaromatic compounds that may be difficult to access directly google.comgoogle.com. In the case of this compound, the bromine atom can be exchanged for another halogen, such as fluorine or iodine.

For instance, a Finkelstein-type reaction could be employed to replace the bromine with iodine by treatment with an iodide salt, often in the presence of a copper catalyst. The resulting 3-iodofuran-2-carbonitrile could be a more reactive substrate for certain cross-coupling reactions. Conversely, fluorination can be achieved using various fluorinating agents, such as cesium fluoride or silver fluoride, potentially in combination with a transition metal catalyst. These halogen exchange reactions expand the synthetic utility of this compound by providing access to a wider range of halogenated furan derivatives for further elaboration.

Transformations of the Nitrile Group at the C2 Position

The nitrile group at the C2 position of this compound is a versatile functional group capable of undergoing a variety of chemical transformations. researchgate.net Its unique electronic structure, featuring a carbon-nitrogen triple bond, allows for reactions such as hydrolysis, reduction, and cycloaddition, providing pathways to a diverse range of furan-based derivatives.

The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.comchemistrysteps.com This process can be catalyzed by either acid or base. libretexts.orgstackexchange.com

Under acidic or basic conditions, the nitrile group of this compound can be hydrolyzed to form 3-bromofuran-2-carboxylic acid. The reaction typically proceeds through an amide intermediate, 3-bromofuran-2-carboxamide. chemistrysteps.comweebly.com By carefully controlling the reaction conditions, such as temperature and pH, it is possible to isolate the intermediate amide. stackexchange.com

Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. lumenlearning.comlibretexts.org

Base-catalyzed hydrolysis: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbon of the nitrile group. libretexts.orgweebly.com

Starting MaterialReagents/ConditionsIntermediate ProductFinal Product
This compoundDilute H₂SO₄ or HCl, heat3-Bromofuran-2-carboxamide3-Bromofuran-2-carboxylic acid
This compoundAqueous NaOH or KOH, heat3-Bromofuran-2-carboxamideSodium 3-bromofuran-2-carboxylate

The reduction of the nitrile group offers a direct route to primary amines. chemguide.co.uklibretexts.org This transformation is typically achieved using powerful reducing agents that can break the carbon-nitrogen triple bond.

For this compound, reduction of the nitrile functionality yields (3-bromofuran-2-yl)methanamine. Common reagents for this conversion include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. libretexts.orgchemguide.co.uk

Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent that effectively converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. libretexts.orgchemguide.co.uk

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. chemguide.co.uk

Other Reagents: Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, has also been shown to be effective for the reduction of a wide variety of nitriles to primary amines. nih.govorganic-chemistry.orgorganic-chemistry.org

Starting MaterialReagents/ConditionsProduct
This compound1. LiAlH₄, Diethyl ether 2. H₂O(3-bromofuran-2-yl)methanamine
This compoundH₂, Pd/C or PtO₂ or Ni(3-bromofuran-2-yl)methanamine
This compoundBH₂(N(iPr)₂), cat. LiBH₄(3-bromofuran-2-yl)methanamine

The nitrile group can participate as a 2π component in cycloaddition reactions, particularly [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. nih.govresearchgate.net This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic rings. nih.gov

In the context of this compound, the nitrile functionality can react with 1,3-dipoles such as azides or nitrile oxides to form substituted tetrazoles or oxadiazoles, respectively. For example, the reaction with an azide (B81097) would yield a furan-substituted tetrazole. These reactions often exhibit high regioselectivity. mdpi.com

Reaction Type1,3-DipoleResulting Heterocycle
[3+2] CycloadditionAzide (e.g., Sodium Azide)5-(3-bromofuran-2-yl)tetrazole
[3+2] CycloadditionNitrile Oxide (R-CNO)3-R-5-(3-bromofuran-2-yl)-1,2,4-oxadiazole

The versatility of the nitrile group extends beyond hydrolysis, reduction, and cycloaddition. researchgate.net It serves as a valuable precursor for a range of other functional groups. fiveable.me For instance, the reaction of this compound with Grignard reagents (R-MgBr) would lead to the formation of ketones (3-bromo-2-furyl ketones) after hydrolysis of the intermediate imine.

ReagentProduct TypeExample Product (R=CH₃)
Grignard Reagent (RMgX) followed by H₃O⁺Ketone1-(3-bromofuran-2-yl)ethan-1-one

Reactivity Profile of the Furan Ring System in this compound

The furan ring is an aromatic heterocycle that can act as a diene in cycloaddition reactions. The substituents on the furan ring, in this case, a bromine atom at C3 and a nitrile group at C2, significantly influence its reactivity.

The furan ring can participate as a 4π electron component in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. nih.gov This reaction provides a powerful method for constructing six-membered rings. acs.org The reactivity of the furan diene is influenced by its substituents. Electron-withdrawing groups, such as the nitrile and bromo groups on this compound, generally decrease the reactivity of the furan ring in normal electron-demand Diels-Alder reactions. However, they can enhance reactivity in inverse electron-demand scenarios.

A theoretical study on the ionic Diels-Alder reaction of 3-bromofuran showed that it reacts in a completely regio- and stereoselective manner. rsc.org The aromatic character of the furan ring is lost during the cycloaddition, which can affect the reaction's activation energy. rsc.org The reaction of furan derivatives with dienophiles like maleic anhydride or N-phenylmaleimide can lead to the formation of oxabicycloheptene adducts. acs.orgnih.gov The stereochemical outcome (exo vs. endo) is often dependent on reaction conditions such as temperature and solvent, with the exo adduct often being the thermodynamically favored product due to the reversibility of the reaction. acs.org

DienophileProduct Type
Maleic anhydride7-oxa-bicyclo[2.2.1]hept-5-ene derivative
N-PhenylmaleimideN-phenyl-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide derivative
Acrylate derivativesOxanorbornene derivative

In addition to [4+2] cycloadditions, furans can be involved in sequential cycloaddition pathways. For example, a [4+2] cycloaddition followed by a [3+2] cycloaddition can be used to construct complex polycyclic systems. nih.gov

Photochemical Reaction Pathways

The photochemistry of furan derivatives can be complex, often leading to isomerization and rearrangement products. The irradiation of furans can lead to the formation of cyclopropenyl carbonyl compounds or isomeric furans.

For furan-2-carbonitrile, photochemical reactions have been shown to proceed through a cyclopropenyl intermediate. In the presence of nucleophiles like methanol (B129727), this intermediate can be trapped to form stable adducts. netsci-journal.com It is plausible that this compound would follow a similar pathway upon irradiation, leading to a bromo-substituted cyclopropenyl nitrile intermediate.

However, the presence of a carbon-bromine bond introduces an additional photochemical pathway: C-Br bond homolysis. Halogenated aromatic compounds are known to undergo photochemical dehalogenation. Therefore, upon UV irradiation, this compound could potentially undergo cleavage of the C-Br bond to form a furyl radical. This radical could then abstract a hydrogen atom from the solvent or participate in other radical reactions. The specific pathway followed would likely depend on the wavelength of light used and the reaction medium.

Electrophilic Aromatic Substitution Behavior

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS), with a strong preference for substitution at the 2-position (α-position). pearson.com This preference is due to the ability of the oxygen atom to stabilize the intermediate carbocation (sigma complex) more effectively when the attack occurs at this position. pearson.com

In this compound, the 2- and 3-positions are already substituted. The remaining available positions for electrophilic attack are C4 and C5. To predict the regiochemical outcome of an EAS reaction on this substrate, the directing effects of both the bromo and cyano substituents must be considered.

Bromo group (at C3): Halogens are generally deactivating yet ortho, para-directing in electrophilic aromatic substitution. libretexts.org In the context of the furan ring, a bromo group at C3 would direct an incoming electrophile to the C2 and C4 positions.

Cyano group (at C2): The nitrile group is a strongly deactivating and meta-directing substituent due to its electron-withdrawing resonance and inductive effects. youtube.com A cyano group at C2 would direct an incoming electrophile to the C4 position.

Considering the directing effects of both substituents:

The bromo group at C3 directs to C2 (blocked) and C4.

The cyano group at C2 directs to C4.

Substituent Position Electronic Effect Directing Effect
Bromo3Weakly deactivating, inductive withdrawing, resonance donatingortho, para-directing (to C2 and C4)
Cyano2Strongly deactivating, inductive and resonance withdrawingmeta-directing (to C4)
Predicted Site of EAS C4

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of 3-bromofuran-2-carbonitrile can be approached through several routes, primarily involving the introduction of the bromo and cyano groups onto a furan (B31954) ring. While specific mechanistic studies for this compound are not extensively documented, the mechanisms can be inferred from well-known organic reactions.

One plausible synthetic route is the bromination of a furan-2-carbonitrile precursor. Furan is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. The mechanism would involve the attack of the furan ring's π-electrons on an electrophilic bromine source (e.g., Br₂ or N-Bromosuccinimide). This attack preferentially occurs at the C5 or C2 position due to the activating effect of the ring oxygen. To achieve substitution at the C3 position, a directing group or a multi-step synthesis involving a precursor like 3-bromofuran (B129083) would be necessary.

Another potential pathway involves the cyanation of a 3-bromofuran precursor. This could proceed via a nucleophilic substitution reaction, although such reactions are generally difficult on unactivated aryl halides. A more probable route is a transition-metal-catalyzed cyanation, such as a Rosenmund–von Braun reaction, which involves a copper(I) cyanide reagent.

Mechanistic Aspects of Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C3 position of this compound makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. mdpi-res.commdpi.com The general mechanistic cycle for these reactions, particularly those catalyzed by palladium, is well-established and consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Transmetalation : In this step, a main-group organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium(II) complex, displacing the bromide ion. researchgate.net This forms a new palladium(II) intermediate with both the furan ring and the new organic fragment attached.

Reductive Elimination : The final step involves the elimination of the two organic fragments from the palladium center, which are now joined by a new covalent bond. wikipedia.org This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency and outcome of these cross-coupling reactions are highly dependent on factors such as the choice of catalyst, ligands, base, and solvent.

Table 1: General Mechanistic Steps in Palladium-Catalyzed Cross-Coupling of this compound (Ar-Br)
StepReactantsProcess DescriptionResulting Intermediate/Product
Oxidative AdditionAr-Br + Pd(0)LnThe Pd(0) catalyst inserts into the C-Br bond of the furan ring.Ar-Pd(II)(Br)Ln
TransmetalationAr-Pd(II)(Br)Ln + R-MThe organic group (R) from the organometallic reagent (R-M) replaces the bromide on the palladium complex.Ar-Pd(II)(R)Ln
Reductive EliminationAr-Pd(II)(R)LnThe coupled product (Ar-R) is ejected from the palladium complex, regenerating the catalyst.Ar-R + Pd(0)Ln

Application of Computational Chemistry

Computational chemistry provides powerful tools for investigating the reactivity, selectivity, and electronic properties of molecules like this compound without the need for laboratory experiments. researchgate.net

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be employed to predict several key aspects of its reactivity.

Molecular Electrostatic Potential (MEP) : An MEP map would visualize the electron density distribution across the molecule. This can identify electrophilic sites (electron-poor, positive potential) and nucleophilic sites (electron-rich, negative potential), predicting how the molecule will interact with other reagents.

Frontier Molecular Orbitals (FMO) : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Reaction Pathway Modeling : DFT can be used to model the entire energy profile of a proposed reaction mechanism. By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction enthalpies. This allows for the comparison of different potential pathways to determine the most energetically favorable route, explaining observed selectivity in reactions. Studies on related boron-substituted furans have successfully used DFT to rationalize experimental reactivity trends in Diels-Alder reactions. acs.org

Table 2: Typical Parameters Calculated by DFT to Predict Chemical Reactivity
ParameterInformation ProvidedRelevance to this compound
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Predicts reactivity towards electrophiles.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Predicts reactivity towards nucleophiles.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Indicates chemical reactivity and stability (smaller gap often means higher reactivity).
Activation Energy (ΔG)Energy barrier for a reaction.Determines reaction rates and compares feasibility of different mechanistic pathways.

Topological analysis of scalar fields related to electron density, such as the Electron Localization Function (ELF), provides a rigorous method for understanding how chemical bonds form and break during a reaction. This approach, part of the broader Bonding Evolution Theory (BET), can reveal the precise sequence of electronic events.

For a reaction involving this compound, a topological analysis could map out the changes in electron density at each point along the reaction coordinate. The analysis partitions the molecular space into basins of attractors, which correspond to atomic cores, lone pairs, and chemical bonds. By tracking how these basins appear, disappear, or merge, a detailed, step-by-step "story" of bond formation and cleavage can be told. For instance, in a cycloaddition reaction, this analysis could definitively show whether the new bonds form simultaneously (a concerted mechanism) or sequentially (a stepwise mechanism). mdpi.com While no such study has been published for this compound, this methodology offers the potential for a highly detailed understanding of its reaction mechanisms.

Despite a comprehensive search for scientific literature, detailed information regarding the specific applications of This compound in complex organic synthesis, as outlined in the user's request, is not available in the public domain.

The performed searches yielded general information on the related compound, 3-bromofuran, and its utility in the synthesis of various heterocyclic systems and natural products. However, specific research findings, detailed reaction mechanisms, and examples directly involving this compound in the construction of fused heterocyclic ring systems, the synthesis of diversely substituted furan derivatives, or its integration into the total synthesis of complex sesterterpenes, alkaloids, and other pharmacologically relevant scaffolds could not be located.

The presence of the nitrile group at the 2-position of the furan ring, in conjunction with the bromine atom at the 3-position, suggests a unique reactivity profile for this molecule. This substitution pattern could potentially offer novel synthetic routes to complex molecular architectures. However, without published research specifically exploring these pathways, any discussion on its advanced applications would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, this article cannot be generated as per the provided outline due to the lack of specific and verifiable scientific data on the advanced synthetic applications of this compound.

Advanced Applications in Complex Organic Synthesis

Development of Novel Synthetic Methodologies Utilizing 3-Bromofuran-2-carbonitrile

This compound has emerged as a highly versatile and valuable building block in organic synthesis. Its unique structure, featuring a furan (B31954) ring substituted with both a reactive bromine atom at the C3 position and a cyano group at the C2 position, allows for a diverse range of chemical transformations. These functional groups serve as handles for the construction of more complex molecular architectures, particularly fused heterocyclic systems and polysubstituted furans. Researchers have leveraged the distinct reactivity of this compound to develop novel synthetic methodologies, primarily focusing on palladium-catalyzed cross-coupling reactions and the synthesis of fused ring systems.

The bromine atom at the C3 position is particularly amenable to participation in various palladium-catalyzed cross-coupling reactions. wikipedia.orgyoutube.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the adjacent nitrile group can influence the reactivity of the C-Br bond, making this compound an interesting substrate for these transformations. Methodologies such as the Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings represent powerful strategies for introducing aryl, vinyl, alkynyl, and other organic fragments at the C3 position of the furan ring. Such approaches allow for the modular synthesis of a wide array of 3-substituted furan-2-carbonitrile derivatives.

While direct C-H arylation has been reported for 3-bromofuran (B129083) at the C2 and C5 positions, the presence of the bromine at C3 in this compound provides a specific site for selective functionalization through cross-coupling, a cornerstone of modern synthetic chemistry. researchgate.netuwindsor.ca The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerTypical Catalyst/BaseGeneral Product Structure
Suzuki-Miyaura CouplingAr-B(OH)₂Pd(PPh₃)₄ / Na₂CO₃3-Aryl-furan-2-carbonitrile
Stille CouplingR-Sn(Bu)₃Pd(PPh₃)₄3-Substituted-furan-2-carbonitrile
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂ / CuI / Et₃N3-Alkynyl-furan-2-carbonitrile
Heck CouplingAlkenePd(OAc)₂ / P(o-tol)₃3-Alkenyl-furan-2-carbonitrile

Another significant area of development involves using this compound as a precursor for the synthesis of fused heterocyclic compounds, particularly those containing the furo[3,2-c]pyridine (B1313802) core. semanticscholar.org This scaffold is of interest in medicinal chemistry due to its presence in various biologically active molecules. mdpi.com The strategy often involves a sequence of reactions beginning with the substitution of the bromide, followed by a cyclization step that incorporates the nitrile group.

A novel and efficient methodology for constructing the furo[3,2-c]pyridinone skeleton can be envisioned starting from this compound. This process would typically involve an initial palladium-catalyzed amination (Buchwald-Hartwig reaction) or a related C-N bond-forming reaction to introduce an amine-containing side chain at the C3 position. The subsequent step would be an intramolecular cyclization, where the amine attacks the nitrile carbon, often promoted by acid or base, to form the fused pyridinone ring. This approach provides a direct and modular route to a class of compounds that would be challenging to synthesize through other means. The development of such cascade or one-pot procedures is a key focus in modern synthetic chemistry for improving efficiency and reducing waste.

Table 2: Representative Synthetic Scheme for Furo[3,2-c]pyridinone Synthesis

StepStarting MaterialReagentsIntermediate/Product
1. C-N CouplingThis compoundPrimary Amine (R-NH₂), Pd Catalyst, Base3-(Alkyl/Arylamino)furan-2-carbonitrile
2. Cyclization3-(Alkyl/Arylamino)furan-2-carbonitrileAcid or Base CatalystSubstituted Furo[3,2-c]pyridin-4-amine or Furo[3,2-c]pyridin-4-one (after hydrolysis)

These methodologies highlight the strategic importance of this compound. Its bifunctional nature allows for sequential and controlled modifications, enabling the development of novel and efficient pathways to complex organic molecules. The continued exploration of its reactivity is expected to lead to new synthetic strategies for creating diverse chemical libraries for drug discovery and materials science applications.

Conclusion and Future Research Directions

Synthesis and Reactivity: Current Status and Perspectives

The synthesis and reactivity of 3-Bromofuran-2-carbonitrile are not extensively documented, indicating a significant gap in the current body of chemical literature. The "current status" is therefore one of nascent exploration, with perspectives on its chemistry being largely inferred from the known reactivity of related furan (B31954) compounds.

Synthesis Perspectives: Currently, dedicated synthetic routes for this compound are not well-established. However, its synthesis can be logically approached through several plausible strategies based on well-known transformations of the furan ring. These hypothetical routes represent immediate opportunities for synthetic methodology development.

Electrophilic Bromination: A direct approach would involve the selective bromination of a furan-2-carbonitrile precursor. The challenge lies in controlling the regioselectivity of the bromination, as furan rings are highly activated and can lead to poly-halogenated products.

Functional Group Interconversion: An alternative strategy could begin with a more readily available 3-bromofuran (B129083) derivative. wikipedia.org Subsequent introduction of the nitrile group at the C2 position could potentially be achieved through methods such as lithiation followed by quenching with a cyanating agent, or through metal-catalyzed cyanation reactions. For instance, 3-bromofuran-2-carboxylic acid could be converted to the corresponding amide and then dehydrated to the nitrile. chemicalbook.com

Reactivity Perspectives: The reactivity of this compound is predicted to be dictated by its three key structural components: the furan ring, the bromine atom, and the nitrile group.

Furan Ring: The electron-rich furan core is susceptible to electrophilic attack, although the electron-withdrawing nature of the nitrile group may modulate this reactivity.

Bromo Group: The bromine atom at the C3 position is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings), enabling the introduction of a wide array of substituents.

Nitrile Group: The cyano group is a versatile functional group that can undergo hydrolysis to a carboxylic acid, reduction to an amine, or addition of organometallic reagents to form ketones. It can also be used to construct other heterocyclic rings, such as tetrazoles.

The interplay between these functional groups offers a rich landscape for selective and sequential transformations, positioning this compound as a valuable intermediate for creating complex molecular architectures.

Table 1: Prospective Synthetic and Reactivity Pathways
Pathway TypeDescription
SynthesisSelective electrophilic bromination of 2-furonitrile.
SynthesisCyanation of a 3-bromofuran-2-yl intermediate, potentially derived from 3-bromofuran.
ReactivityPalladium-catalyzed cross-coupling reactions at the C3-Br position.
ReactivityHydrolysis, reduction, or cycloaddition reactions of the C2-nitrile group.

Emerging Synthetic Strategies and Technologies for this compound

Future research should focus on applying modern synthetic technologies to overcome the challenges associated with the synthesis of highly functionalized furans like this compound. researchgate.net

Transition-Metal Catalysis: Gold- and iron-catalyzed cycloisomerization reactions have emerged as powerful tools for constructing substituted furans from acyclic precursors. organic-chemistry.org Developing a catalytic cycle that directly yields the 3-bromo-2-cyano substitution pattern would be a significant advancement. C-H activation is another promising avenue, potentially allowing for the direct functionalization of a furan precursor at the C3 and C2 positions, avoiding the need for pre-functionalized starting materials. researchgate.net

Photochemical Methods: Photochemical reactions, such as the irradiation of brominated furan aldehydes in aromatic solvents, have been used to synthesize aryl-furan derivatives. researchgate.net Investigating photochemical routes for either the synthesis or subsequent derivatization of this compound could provide novel and efficient pathways.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters such as temperature, pressure, and reaction time. This technology could be particularly advantageous for managing highly exothermic or rapid reactions, such as electrophilic bromination, potentially improving yields and regioselectivity while enhancing safety.

Organocatalysis: The use of small organic molecules as catalysts for the enantioselective synthesis of chiral furan derivatives is a rapidly growing field. researchgate.netbenthamdirect.com Applying organocatalytic strategies could pave the way for producing chiral derivatives of this compound, which would be of high value in pharmaceutical research.

Unexplored Derivatization Potentials and Broader Synthetic Applications

The true potential of this compound lies in its capacity as a scaffold for generating diverse molecular libraries. The orthogonal reactivity of the bromo and cyano groups is key to its unexplored derivatization potential.

Unexplored Derivatizations: A systematic exploration of derivatization reactions would unlock the synthetic utility of this compound.

C-C and C-N Bond Formation: The bromine atom can serve as a linchpin for introducing aryl, heteroaryl, alkyl, or alkynyl groups via Suzuki, Heck, or Sonogashira couplings. Buchwald-Hartwig amination could be used to install nitrogen-based substituents, which are prevalent in bioactive molecules.

Nitrile Group Transformations: The conversion of the nitrile to a primary amine would yield a 3-bromo-2-(aminomethyl)furan, a bifunctional building block. Alternatively, reaction with sodium azide (B81097) could produce a 3-bromo-2-(tetrazol-5-yl)furan, introducing a common bioisostere for carboxylic acids.

Sequential Functionalization: A powerful, yet unexplored, strategy would involve the sequential derivatization of the two functional groups. For example, a Suzuki coupling at the C3 position followed by hydrolysis of the nitrile at C2 would lead to novel 3-aryl-furan-2-carboxylic acids.

Broader Synthetic Applications: The derivatives accessible from this compound have significant potential in several areas:

Medicinal Chemistry: The furan nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals. nih.gov Derivatives of this compound could be investigated as novel anticancer, antimicrobial, or anti-inflammatory agents. The ability to rapidly generate analogues through cross-coupling and nitrile chemistry makes it an ideal starting point for structure-activity relationship (SAR) studies.

Agrochemicals: Functionalized heterocycles are a cornerstone of the modern agrochemical industry. New furan derivatives could be screened for potential herbicidal, insecticidal, or fungicidal properties.

Materials Science: Poly-substituted furans and their oligomers are of interest for developing organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The defined substitution pattern of this compound could be exploited to synthesize novel conjugated systems with tailored electronic properties.

Table 2: Unexplored Derivatization Potential and Applications
Reaction TypePotential DerivativePotential Application Area
Suzuki Coupling3-Aryl-furan-2-carbonitrileMedicinal Chemistry, Materials Science
Sonogashira Coupling3-Alkynyl-furan-2-carbonitrileOrganic Electronics, Synthetic Intermediates
Buchwald-Hartwig Amination3-Amino-furan-2-carbonitrilePharmaceuticals, Agrochemicals
Nitrile Hydrolysis3-Bromofuran-2-carboxylic acidBioactive Molecule Synthesis
Nitrile Reduction3-Bromo-2-(aminomethyl)furanScaffold for further functionalization
[2+3] Cycloaddition (with NaN3)3-Bromo-2-(tetrazol-5-yl)furanMedicinal Chemistry (Carboxylic Acid Bioisostere)

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-Bromofuran-2-carbonitrile in academic laboratories?

  • Methodology : A two-step approach is recommended:

Bromination : Introduce bromine at the 3-position of furan-2-carbonitrile using electrophilic bromination (e.g., NBS or Br₂ with a Lewis acid catalyst).

Nitrile Stabilization : Ensure the nitrile group remains intact by avoiding harsh acidic/basic conditions.

  • Validation : Monitor intermediates via 1H^1H-NMR to confirm regioselectivity. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
  • Data Reference :

Starting MaterialReagentYield (%)Purity (HPLC)
Furan-2-carbonitrileNBS, DMF65–70>95%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • 1H^1H- and 13C^{13}C-NMR : Assign bromine-induced deshielding (δ 7.2–7.5 ppm for furan protons; δ 115–120 ppm for nitrile carbon).
  • IR Spectroscopy : Confirm nitrile C≡N stretch (~2220 cm1^{-1}).
  • Mass Spectrometry : Validate molecular ion peak (m/z ≈ 172 [M+^+]).
    • Cross-Validation : Compare with analogous brominated furans (e.g., 5-(Hydroxymethyl)furan-2-carbonitrile) .

Q. How does the reactivity of this compound compare to other brominated heterocycles?

  • Nitrile Reactivity : The electron-withdrawing nitrile group enhances electrophilic substitution at the 5-position.
  • Bromine Reactivity : Bromine at the 3-position participates in Suzuki-Miyaura couplings (e.g., with arylboronic acids) .
  • Case Study : In Pd-catalyzed cross-couplings, yields drop below 50% if competing nitrile coordination occurs. Optimize ligands (e.g., XPhos) to mitigate this .

Advanced Research Questions

Q. What computational tools predict the regioselectivity of electrophilic substitutions in this compound?

  • DFT Modeling : Use Gaussian or ORCA to calculate Fukui indices, identifying electron-rich sites (e.g., 5-position).
  • AI-Driven Synthesis : Platforms like Pistachio or Reaxys predict feasible pathways (e.g., nitrile-directed bromination) .
  • Case Study : DFT calculations for 3-Bromo-5-fluoro-2-pyridinecarbonitrile show <2 kcal/mol energy difference between possible intermediates, requiring experimental validation .

Q. How can researchers resolve contradictions in reported physicochemical properties of brominated furans?

  • Systematic Approach :

Reproduce Experiments : Verify purity via HPLC and elemental analysis.

Control Variables : Test solvent polarity (e.g., DMF vs. THF) and temperature effects.

Cross-Reference Databases : Compare with PubChem/DSSTox entries for analogous compounds (e.g., 5-Bromofuroic acid) .

  • Example : Discrepancies in melting points may arise from polymorphic forms or residual solvents. Use DSC to confirm .

Q. What strategies improve the stability of this compound under catalytic conditions?

  • Ligand Design : Employ bulky ligands (e.g., SPhos) to prevent nitrile coordination to metal centers.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states without hydrolyzing the nitrile.
  • Data Reference :

CatalystLigandYield (%)Decomposition (%)
Pd(OAc)₂XPhos72<5
PdCl₂None3520

Notes

  • Methodological Rigor : Always validate computational predictions with experimental data (e.g., DFT vs. observed regioselectivity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.